((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane

Catalog No.
S14203085
CAS No.
M.F
C11H12ClNO2Si
M. Wt
253.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane

Product Name

((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane

IUPAC Name

2-(2-chloro-4-nitrophenyl)ethynyl-trimethylsilane

Molecular Formula

C11H12ClNO2Si

Molecular Weight

253.75 g/mol

InChI

InChI=1S/C11H12ClNO2Si/c1-16(2,3)7-6-9-4-5-10(13(14)15)8-11(9)12/h4-5,8H,1-3H3

InChI Key

PSWFBSCVDYJHGT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=C1)[N+](=O)[O-])Cl

The compound ((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilane group attached to a phenyl ring that carries both a chloro and a nitro substituent. Its molecular formula is C11H10ClN1O2SiC_{11}H_{10}ClN_{1}O_{2}Si, and it has a molecular weight of approximately 241.73 g/mol. The compound features a unique combination of functional groups, including an ethynyl moiety, which enhances its reactivity and potential applications in organic synthesis and materials science.

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, which can be facilitated by hydrogenation using palladium catalysts.
  • Substitution: The trimethylsilyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reductions.

The synthesis of ((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane typically involves the following steps:

  • Starting Materials: The reaction begins with 2-chloro-4-nitrophenylacetylene and trimethylchlorosilane.
  • Reaction Conditions: A base such as sodium hydride or potassium tert-butoxide is used to facilitate the reaction, which is conducted under an inert atmosphere to prevent moisture interference.
  • General Reaction Scheme:
    2 Chloro 4 nitrophenylacetylene+Trimethylchlorosilane 2 Chloro 4 nitrophenyl ethynyl trimethylsilane+HCl\text{2 Chloro 4 nitrophenylacetylene}+\text{Trimethylchlorosilane}\rightarrow \text{ 2 Chloro 4 nitrophenyl ethynyl trimethylsilane}+\text{HCl}

This method allows for efficient production with high yields, particularly when optimized for industrial applications.

((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane has several potential applications:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules due to its reactive ethynyl group.
  • Materials Science: The compound can be utilized in the development of silane-based materials, which are important in coatings and adhesives.
  • Pharmaceutical Development: As a precursor, it may contribute to the synthesis of pharmaceutical agents targeting various diseases due to its unique functional groups .

While specific interaction studies on ((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane are scarce, compounds with similar structures often undergo extensive interaction studies to evaluate their efficacy against biological targets. These studies typically involve assessing binding affinities and inhibition rates against various enzymes or receptors relevant in therapeutic contexts. Such data could provide insights into the potential pharmacological uses of this compound .

Several compounds share structural similarities with ((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane, including:

Compound NameStructural FeaturesUnique Characteristics
EthynyltrimethylsilaneLacks chloro and nitro groupsMore reactive due to absence of electron-withdrawing groups
4-NitrophenylacetyleneLacks trimethylsilyl groupDoes not possess silyl protection
TrimethylsilylacetyleneLacks nitro groupMore stable but less versatile
((4-Bromophenyl)ethynyl)trimethylsilaneContains bromine instead of chlorineDifferent halogen may affect reactivity

The uniqueness of ((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane lies in its combination of both electron-withdrawing (nitro group) and electron-donating (trimethylsilyl group) functionalities, which can significantly influence its reactivity and potential applications in synthesis compared to its analogs.

Hydrogen Bond Acceptor Count

2

Exact Mass

253.0325829 g/mol

Monoisotopic Mass

253.0325829 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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